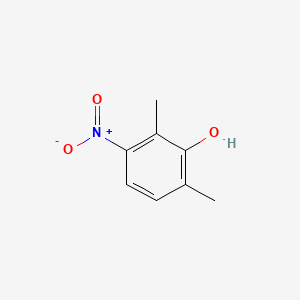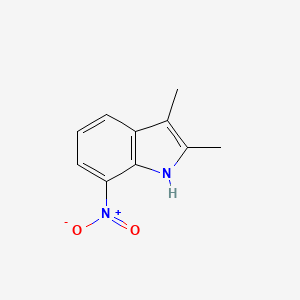
2,3-二甲基-7-硝基-1H-吲哚
描述
The compound 2,3-Dimethyl-7-nitro-1H-indole is a chemically modified indole derivative, which is part of a broader class of heterocyclic aromatic organic compounds. Indoles are of significant interest in chemical research due to their presence in many natural products and pharmaceuticals. The nitration of indole derivatives, such as the synthesis of nitroindole compounds, is a common chemical modification that can lead to a variety of biologically active molecules .
Synthesis Analysis
The synthesis of nitroindole derivatives can be achieved through the treatment of dimethyl indole-2,3-dicarboxylate with nitronium tetrafluoroborate in the presence of tin (IV) chloride, producing nitroindole as the major product. This method can yield a mixture of nitroindole derivatives, including 4-nitro-, 5-nitro-, 6-nitro-, and 7-nitroindole derivatives, depending on the starting materials used . Additionally, the synthesis of 5-aminoindole derivatives from 5-nitroindole through a three-step process involving oxalyl chloride and dimethylamine has been reported, which includes the reduction of nitro groups to amino groups .
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For instance, the compound 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was synthesized and characterized by single crystal XRD, FTIR, FT-Raman, and NMR spectroscopy. The structure was further supported by theoretical calculations using DFT/B3LYP level of theory with a 6-31G(d,p) basis set, which showed good agreement with the experimental data .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, 2-nitro-1-(phenylsulfonyl)indole can participate in nucleophilic addition reactions with different nucleophiles to afford 3-substituted-2-nitroindoles. These reactions can yield products in low to high yields and can lead to novel compounds such as isoxazolo[5,4-b]indole through 1,3-dipolar cycloaddition reactions . Furthermore, indole derivatives can be synthesized from 2-aminophenethyl alcohols and 2-nitrophenethyl alcohols using ruthenium-catalyzed dehydrogenative N-heterocyclization, demonstrating the versatility of indole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. The introduction of nitro groups can significantly alter the electronic properties of the molecule, as seen in the vibrational spectroscopy data. The HOMO-LUMO gap, MEP, atomic charges, and other thermodynamic and NLO properties of these molecules can be analyzed to understand their reactivity and potential applications in various fields, such as materials science or pharmaceuticals . The solubility, melting point, and stability of these compounds can also vary widely, affecting their practical use in chemical synthesis and drug design.
科学研究应用
Indole derivatives are prevalent in various scientific fields, particularly in medicinal chemistry and pharmacology . Here are some general applications:
-
Cancer Treatment
-
Antimicrobial Applications
-
Treatment of Various Disorders
-
Antiviral Applications
-
Anti-inflammatory Applications
-
Antioxidant Applications
-
Anti-HIV Applications
-
Antidiabetic Applications
-
Antimalarial Applications
-
Anticholinesterase Activities
-
Antitubercular Applications
-
Synthesis of Alkaloids
-
Anti-Asthmatic Applications
-
Neuroprotective Applications
-
Antidepressant Applications
-
Anti-Anxiety Applications
-
Anti-Psychotic Applications
-
Anti-Epileptic Applications
安全和危害
未来方向
Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena . They are versatile building blocks in synthesis, providing access to diverse heterocycles . Accordingly, indole synthesis has a long and distinguished history, and the many published protocols for generating and elaborating the indole core ensure that few indole structures are beyond the reach of the present-day synthetic chemist .
属性
IUPAC Name |
2,3-dimethyl-7-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-7(2)11-10-8(6)4-3-5-9(10)12(13)14/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCCVOJTXZBTDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194003 | |
| Record name | Indole, 2,3-dimethyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665522 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3-Dimethyl-7-nitro-1H-indole | |
CAS RN |
41018-86-4 | |
| Record name | 2,3-Dimethyl-7-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41018-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-7-nitroindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041018864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41018-86-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole, 2,3-dimethyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyl-7-nitro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dimethyl-7-nitroindole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5SP7VY56V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



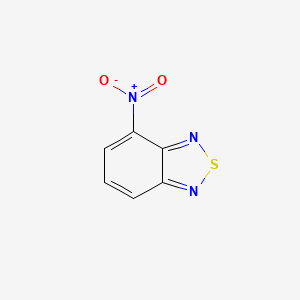
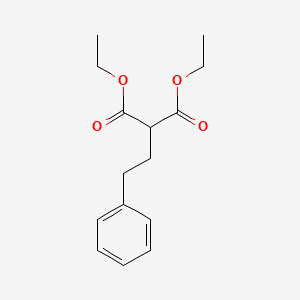
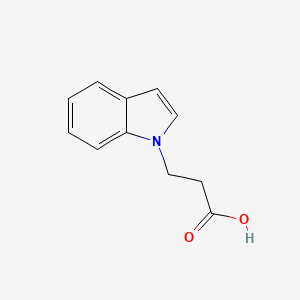
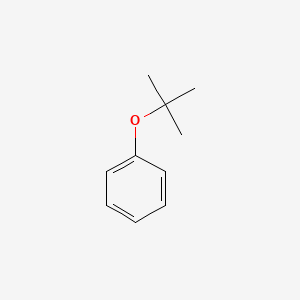
![2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine](/img/structure/B1293633.png)
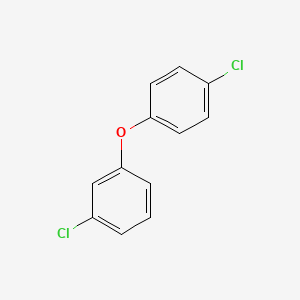
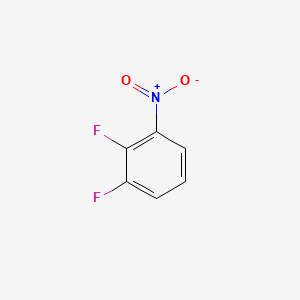
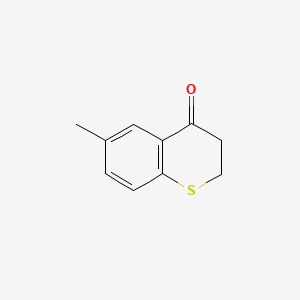
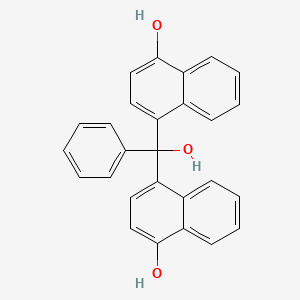

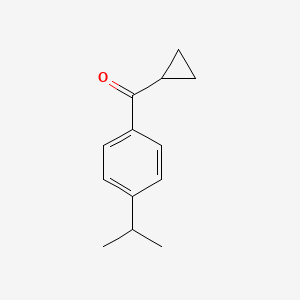
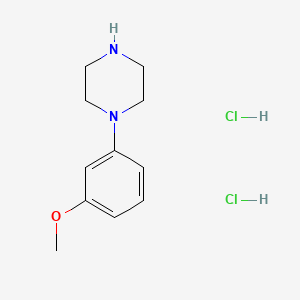
![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)
